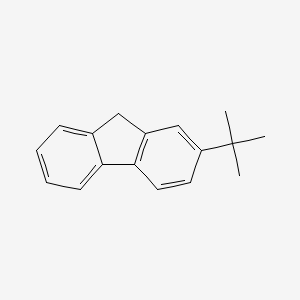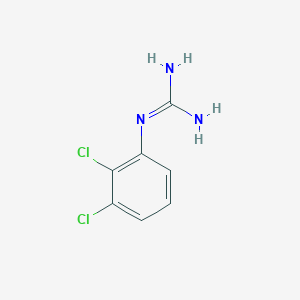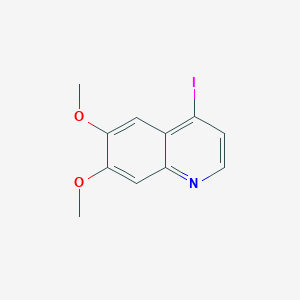
4-Iodo-6,7-dimethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-6,7-dimethoxyquinoline (4-IDMQ) is a synthetic compound with a wide range of applications in the scientific and medical fields. It is an aromatic heterocyclic compound with a quinoline core and two methoxy substituents. 4-IDMQ has been studied for its potential to be used in drug discovery, cancer therapy, and as a tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
4-Iodo-6,7-dimethoxyquinoline has a variety of applications in scientific research. It has been studied for its ability to interact with cellular proteins and modulate their activity. This compound has also been used as a fluorescent probe for the detection and quantification of biomolecules such as DNA and proteins. Additionally, this compound has been used to study the mechanism of action of drugs, as well as to develop new drugs for the treatment of cancer and other diseases.
Mécanisme D'action
4-Iodo-6,7-dimethoxyquinoline works by binding to cellular proteins and modulating their activity. It has been found to interact with proteins such as kinases, phosphatases, and G-protein coupled receptors. This compound has also been found to interact with DNA and modulate its activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, as well as to modulate the activity of certain pathways. Additionally, this compound has been found to have anti-cancer properties, and has been studied for its potential to be used in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Iodo-6,7-dimethoxyquinoline in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a stable compound and can be used in a variety of laboratory settings. However, there are also some limitations to its use in laboratory experiments. This compound is an aromatic compound and has a strong odor, which can be unpleasant for some researchers. Additionally, it can be toxic if not handled properly, and should be used with caution.
Orientations Futures
The potential applications of 4-Iodo-6,7-dimethoxyquinoline are numerous and researchers are continuing to explore its potential. Potential future directions for this compound include its use in drug discovery, cancer therapy, and as a tool for studying biochemical and physiological processes. Additionally, this compound could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound could be used to study the mechanism of action of existing drugs, as well as to develop new drugs for the treatment of infectious diseases. Finally, this compound could be used to study the mechanism of action of certain hormones and other biomolecules, as well as to develop new drugs for the treatment of metabolic disorders.
Méthodes De Synthèse
4-Iodo-6,7-dimethoxyquinoline is synthesized through a multistep reaction sequence. The first step involves the reaction of 4-iodoaniline with dimethoxybenzene in the presence of an acid catalyst. This reaction yields 4-iodo-6-methoxy-7-dimethoxyquinoline. This intermediate is then reacted with sodium nitrite in the presence of acetic acid to produce this compound.
Propriétés
IUPAC Name |
4-iodo-6,7-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFOIOVIJKXBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

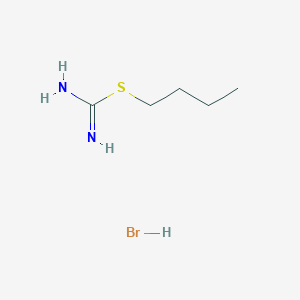
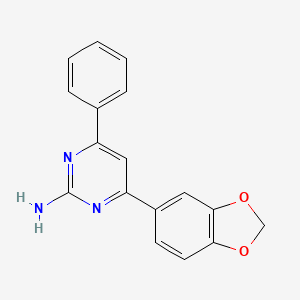
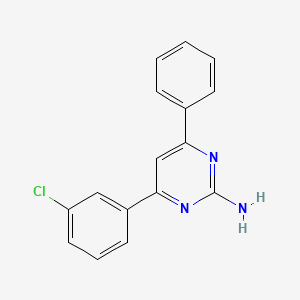
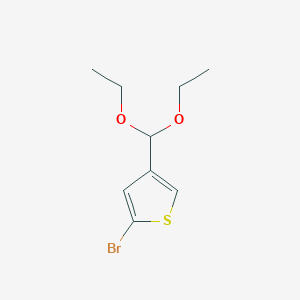

![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)
![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)
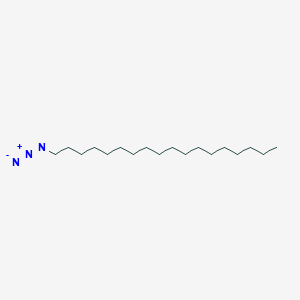

![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)

